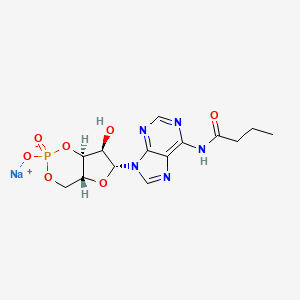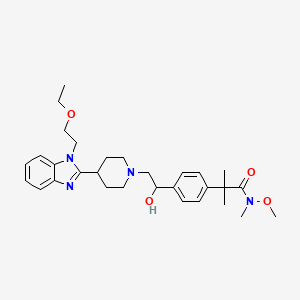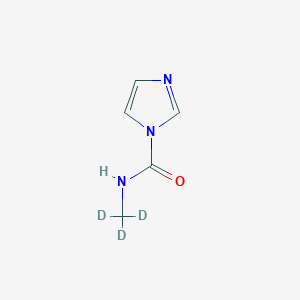
N-Methyl-D3-carbamoylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-D3-carbamoylimidazole is a deuterated derivative of N-methyl carbamoylimidazole, characterized by the presence of three deuterium atoms. It is a stable, crystalline compound with the molecular formula C5H4D3N3O and a molecular weight of 128.15 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D3-carbamoylimidazole typically involves the reaction of 1,1-carbonyldiimidazole (CDI) with methylamine hydrochloride (MeNH3Cl). The reaction proceeds in the presence of a base such as triethylamine, resulting in the formation of this compound . This method is scalable and can be performed in both organic solvents and water, yielding the product in high purity and excellent yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of CDI and methylamine hydrochloride, as described above. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-D3-carbamoylimidazole undergoes several types of chemical reactions, including:
Nucleophilic substitution: Reaction with nucleophiles such as amines, alcohols, and thiols to form N-methylureas, carbamates, and thiocarbamates.
Hydrolysis: Reaction with water to form corresponding amides and imidazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Triethylamine: Used as a base to facilitate nucleophilic substitution reactions.
Nucleophiles: Such as amines, alcohols, and thiols.
Major Products
The major products formed from reactions involving this compound include:
- N-methylureas
- Carbamates
- Thiocarbamates
Applications De Recherche Scientifique
N-Methyl-D3-carbamoylimidazole has a wide range of applications in scientific research, including:
- Chemistry : Used as a reagent in the synthesis of various N-methyl carbamoyl derivatives .
- Biochemistry : Employed in proteomics research to study metabolic pathways and protein interactions .
- Medicine : Utilized in the development of radiolabeled compounds for positron emission tomography (PET) imaging .
- Industry : Acts as a substitute for methyl isocyanate in the synthesis of bioactive compounds, pesticides, and herbicides .
Mécanisme D'action
The mechanism of action of N-Methyl-D3-carbamoylimidazole involves its reactivity as a methyl isocyanate substitute. The compound reacts with nucleophiles, such as amines, alcohols, and thiols, to form N-methylureas, carbamates, and thiocarbamates . This reactivity is facilitated by the presence of the carbamoyl group, which undergoes nucleophilic addition reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Methyl carbamoylimidazole : The non-deuterated version of N-Methyl-D3-carbamoylimidazole .
- Methyl isocyanate : A highly reactive compound used in similar synthetic applications but with higher toxicity .
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a stable isotope-labeled compound for research purposes. Its stability and lower toxicity compared to methyl isocyanate make it a safer alternative for various synthetic applications .
Propriétés
Formule moléculaire |
C5H7N3O |
|---|---|
Poids moléculaire |
128.15 g/mol |
Nom IUPAC |
N-(trideuteriomethyl)imidazole-1-carboxamide |
InChI |
InChI=1S/C5H7N3O/c1-6-5(9)8-3-2-7-4-8/h2-4H,1H3,(H,6,9)/i1D3 |
Clé InChI |
CWUCFKUUTSQSSZ-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])NC(=O)N1C=CN=C1 |
SMILES canonique |
CNC(=O)N1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
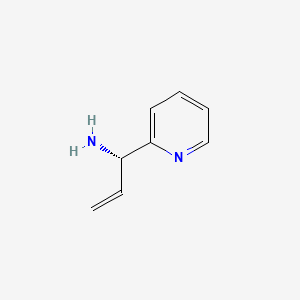
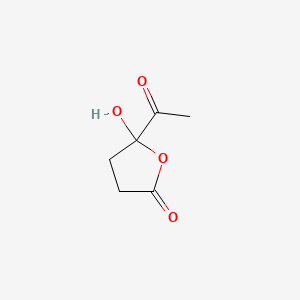
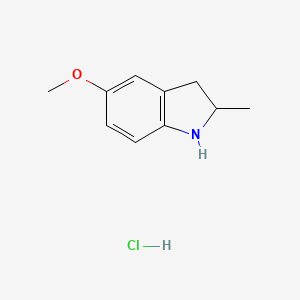
![2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride](/img/structure/B13837569.png)
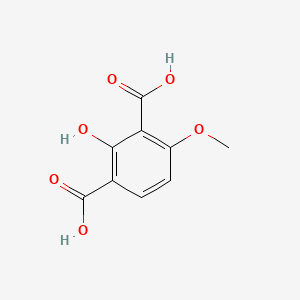
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
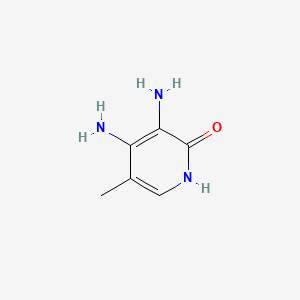
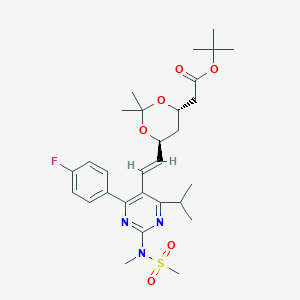
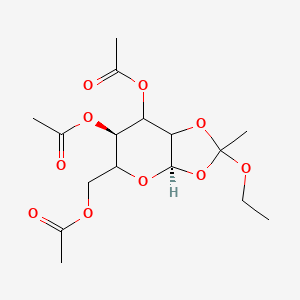
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)

